

flecainide clinical trial outcomes meta-analysis

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Compound Focus: Flecainide

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Flecainide Clinical Outcomes at a Glance

The following tables summarize key efficacy and safety data for **flecainide** from meta-analyses and comparative studies.

Table 1: Safety Profile of Flecainide from Meta-Analysis [1] This meta-analysis assessed safety in 4,811 patients with supraventricular arrhythmias and largely normal left ventricular function.

Outcome	Flecainide Group	Control Group	P-value
Total Mortality	0.166% (8/4,811)	0.050% (1/1,986)	0.46 (NS)
Proarrhythmic Episodes	2.7%	4.8%	0.001
All Adverse Events	31.8%	28.7%	< 0.05
Non-Cardiac Side-effects	16.7%	11.1%	0.06 (NS)
Drop-outs due to Side-effects	4.4%	5.5%	0.07 (NS)

NS: Not Statistically Significant

Table 2: Comparative Effectiveness in Recent-Onset Atrial Fibrillation [2] A 2025 retrospective study compared intravenous (IV) vernakalant and IV **flecainide** in a hospital emergency department setting.

Outcome	IV Vernakalant (n=263 episodes)	IV Flecainide (n=151 episodes)	P-value
Conversion to Sinus Rhythm	76.4%	69.5%	0.124 (NS)
Median Time to Conversion	15 minutes	2.5 hours	< 0.001
AF Recurrence at 6 Months	20.1%	29.1%	0.043
Effectiveness (Early treatment <12h)	82.2%	70.7%	0.014
Common Side-effects	-	Bradycardia, Dizziness, Hypotension	-

Key Experimental Protocols & Trial Designs

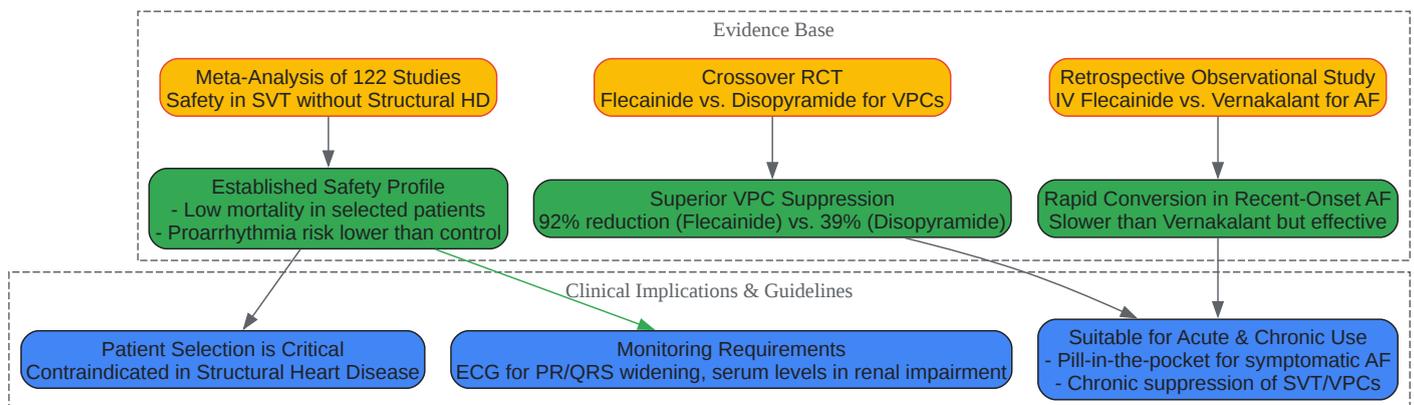
The evidence for **flecainide** comes from several types of clinical investigations, each with a distinct methodology.

- **Meta-Analysis Protocol** [1]: The foundational safety profile is derived from a meta-analysis that included 122 studies (26 double-blind RCTs, 25 non-blinded RCTs, and 71 uncontrolled studies). The primary endpoint was mortality, with secondary endpoints including adverse events and drop-out rates. Studies were identified via searches of MEDLINE, EMBASE, and other databases up to November 2000. A key inclusion criterion was that participants had supraventricular arrhythmias with largely normal left ventricular function.
- **Double-Blind, Crossover RCT Design** [3]: An example of a comparative efficacy study is a double-blind, crossover trial comparing **flecainide** (200 mg twice daily) and disopyramide (150 mg four times daily). The study design involved 25 patients with more than 1,000 ventricular premature complexes (VPCs) on a 24-hour Holter monitor. Each 14-day active treatment period was preceded and followed by a 7-day placebo period. The primary efficacy outcome was the reduction in average VPCs compared to the placebo period.

- **Retrospective Observational Study Design [2]:** The recent comparison with vernakalant was a retrospective study analyzing 414 AF episodes treated in the emergency department. Data on conversion success, timing, and recurrences were extracted from clinical records. Effectiveness was analyzed with multivariable logistic regression, and subgroup analyses were performed based on factors like time from symptom onset and type of AF.

Visualizing the Evidence and Clinical Decision Pathway

The diagram below illustrates the relationship between key clinical trial findings and their implications for patient selection and treatment strategy.



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Key Takeaways for Drug Development Professionals

- **Critical Importance of Patient Selection:** The defining characteristic of **flecainide's** safety profile is its restriction to patients **without structural heart disease** [1] [4]. The landmark CAST trial, which

showed increased mortality with **flecainide** in post-myocardial infarction patients, underpins this critical contraindication and serves as a powerful case study in how a drug's benefit-risk profile is entirely dependent on the target population [4].

- **Efficacy in Specific Arrhythmias: Flecainide** demonstrates high efficacy for specific indications. It is superior to disopyramide in suppressing ventricular premature complexes and is a recommended option for the acute conversion of recent-onset atrial fibrillation, including in a "pill-in-the-pocket" approach without in-hospital monitoring for selected patients [3] [4].
- **Evolving Competitive Landscape:** While historically a mainstay for cardioversion in Europe, **flecainide** is now being compared to newer agents like vernakalant. Recent real-world evidence suggests that while overall conversion rates may be similar, newer drugs might offer advantages in specific scenarios, such as faster onset of action or lower recurrence rates, highlighting an area for continued research and potential trial design [2].

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